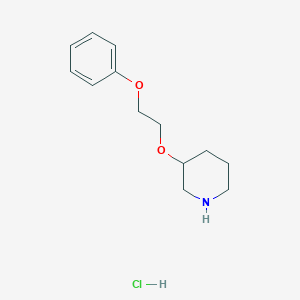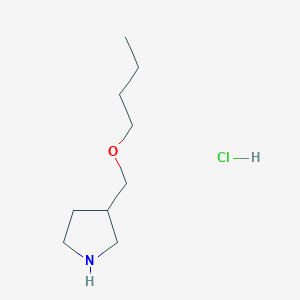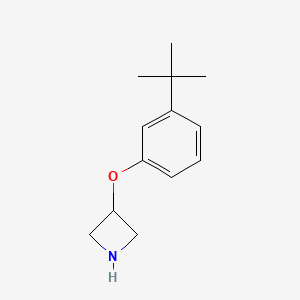![molecular formula C16H13BrN2O2 B1440800 Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate CAS No. 1188035-40-6](/img/structure/B1440800.png)
Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate
Vue d'ensemble
Description
Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core substituted with a bromine atom and an ethyl ester group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in functional molecules used in diverse applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that some imidazole synthesis processes can be run under solvent-free conditions, which may have implications for the environmental stability of these compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.
Esterification: The final step involves the esterification of the brominated benzimidazole with ethyl 4-hydroxybenzoate in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative conditions can lead to the formation of quinone or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic substitution: Substituted benzimidazole derivatives with various functional groups.
Reduction: Amino or hydroxyl derivatives of the benzimidazole core.
Oxidation: Quinone or other oxidized benzimidazole derivatives.
Applications De Recherche Scientifique
Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and other biochemical assays.
Material Science: It is employed in the development of organic semiconductors, dyes, and other functional materials.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Comparaison Avec Des Composés Similaires
Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate can be compared with other benzimidazole derivatives, such as:
Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, affecting its physicochemical properties and biological activity.
4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester forms.
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 4-(6-bromo-1H-benzimidazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-5-3-10(4-6-11)15-18-13-8-7-12(17)9-14(13)19-15/h3-9H,2H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPWMDOHUTTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


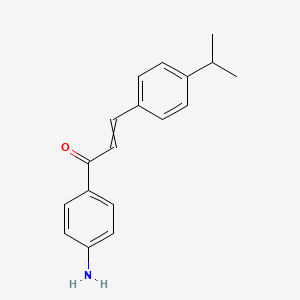


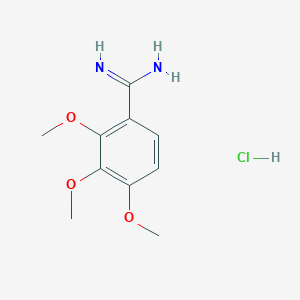
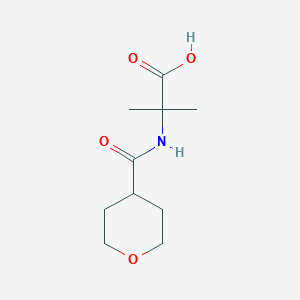

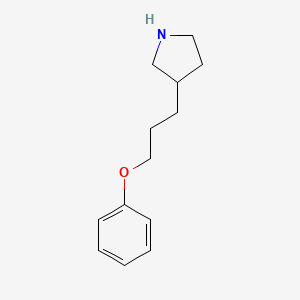


![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1440735.png)
![2-[(Diallylamino)methyl]-4-fluoroaniline](/img/structure/B1440736.png)
